Acetonitrile, diisobutylamino-
Description
“Acetonitrile, diisobutylamino-” is a compound involving acetonitrile and diisobutylamino groups. Acetonitrile is a nitrile compound, often used as an organic solvent and an important intermediate in organic synthesis . Diisobutylamine is an organic compound with two isobutyl groups .
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . A series of β-enaminonitriles, 4-aminopyrimidines, and 4-amidinopyrimidines were synthesized by condensation of organonitriles in one system .Molecular Structure Analysis
Acetonitrile has a complex microscopic structure. Most liquid molecules are associated with one or more neighboring molecules in an antiparallel, “octupole-paired” configuration and/or an offset, head-to-tail configuration .Chemical Reactions Analysis
Acetonitrile can be used as an important synthon in many types of organic reactions . It has been widely applied as a common solvent in organic synthesis . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Physical And Chemical Properties Analysis
Acetonitrile is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV .Safety And Hazards
Future Directions
The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This suggests that acetonitrile will continue to play a significant role in organic synthesis in the future.
properties
IUPAC Name |
2-[bis(2-methylpropyl)amino]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,6-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEQPGWHCPALGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC#N)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180249 | |
Record name | Acetonitrile, diisobutylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile, diisobutylamino- | |
CAS RN |
25553-97-3 | |
Record name | Acetonitrile, diisobutylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025553973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC26720 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, diisobutylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIISOBUTYLAMINOACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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